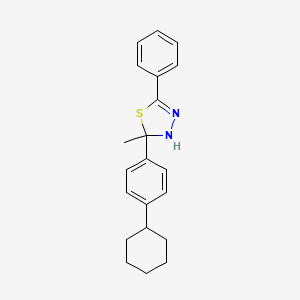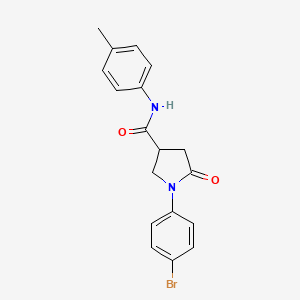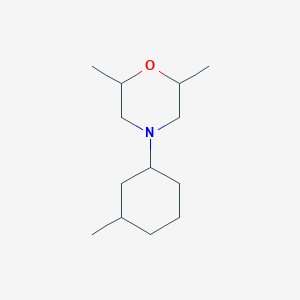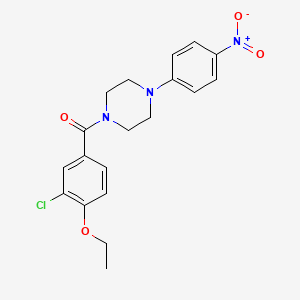
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as CYCLOPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CYCLOPS belongs to the family of thiadiazole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Studies have shown that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its high purity, which allows for accurate and reproducible results. Another advantage is its versatility, as 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be used in a range of assays and experiments. However, one limitation is the relatively high cost of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of interest is the development of novel derivatives of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole with improved biological activities. Another area of interest is the investigation of the mechanism of action of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, which may provide insights into its potential therapeutic applications. Additionally, the use of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole as a building block for the synthesis of novel materials with unique properties is an area of growing interest. Overall, the potential applications of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole make it a promising compound for further research.
Métodos De Síntesis
The synthesis of 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be achieved through various methods, including the reaction of 4-cyclohexylbenzaldehyde with thiosemicarbazide and subsequent cyclization with acetic anhydride. Another method involves the reaction of 4-cyclohexylphenylhydrazine with methyl phenyl ketone and thionyl chloride. Both methods have been reported to yield high purity 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole.
Aplicaciones Científicas De Investigación
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In materials science, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential as a plant growth regulator.
Propiedades
IUPAC Name |
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S/c1-21(23-22-20(24-21)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h3,6-7,10-16,23H,2,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJJEZRQDNFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclohexylphenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)


![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)


![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)